2-chloro-N-(2-hydroxyphenyl)benzamide

Antibacterial Salicylanilide Regioisomer SAR

2-Chloro-N-(2-hydroxyphenyl)benzamide (CAS 20169-46-4, synonym 2-Chloro-2'-hydroxybenzanilide) is an organic compound classified as a benzanilide or salicylanilide derivative, characterized by a 2-chlorophenyl group linked via an amide bond to a 2-hydroxyphenyl moiety. This structural framework positions the compound within a well-established pharmacophore class known for diverse biological activities including antimicrobial, antifungal, and anticancer effects.

Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
CAS No. 20169-46-4
Cat. No. B3872132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-hydroxyphenyl)benzamide
CAS20169-46-4
Molecular FormulaC13H10ClNO2
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)Cl
InChIInChI=1S/C13H10ClNO2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,(H,15,17)
InChIKeyCREJOROTWXBIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-hydroxyphenyl)benzamide (CAS 20169-46-4): A Salicylanilide-Class Research Scaffold for Antibacterial and Anticancer Derivative Development


2-Chloro-N-(2-hydroxyphenyl)benzamide (CAS 20169-46-4, synonym 2-Chloro-2'-hydroxybenzanilide) is an organic compound classified as a benzanilide or salicylanilide derivative, characterized by a 2-chlorophenyl group linked via an amide bond to a 2-hydroxyphenyl moiety . This structural framework positions the compound within a well-established pharmacophore class known for diverse biological activities including antimicrobial, antifungal, and anticancer effects [1]. The compound serves primarily as a versatile synthetic building block and reference scaffold for the development of chloro-substituted salicylanilide derivatives with optimized antibacterial properties, and has been explored in medicinal chemistry programs targeting HSP90, EGFR, and influenza virus endonuclease pathways [2].

Why Generic Salicylanilide Substitution Fails: Regioisomer-Dependent Antibacterial Activity in 2-Chloro-N-(2-hydroxyphenyl)benzamide (CAS 20169-46-4)


Within the salicylanilide class, subtle positional variations in chloro substitution produce substantial differences in biological activity profiles that preclude generic substitution. Direct comparative antibacterial testing reveals that the ortho-chloro substitution pattern (2-chlorophenyl) confers markedly superior activity against Gram-positive bacteria relative to the para-chloro (4-chlorophenyl) regioisomer, with the latter being reported as 'less active' in identical assay conditions [1]. This regioisomer-dependent activity profile is further corroborated by structure-activity relationship (SAR) analyses indicating that the precise positioning of the chloro substituent influences key molecular interactions, including potential hydrophobic contacts with enzyme active sites and modulation of the compound's electronic properties . Consequently, substituting 2-chloro-N-(2-hydroxyphenyl)benzamide with its 4-chloro analog or other chloro-substituted benzanilides without verifying activity equivalence risks compromising experimental reproducibility and derivative development outcomes.

Quantitative Comparative Evidence: 2-Chloro-N-(2-hydroxyphenyl)benzamide (CAS 20169-46-4) vs. Regioisomer Analogs


Antibacterial Activity: Ortho-Chloro (2-Chlorophenyl) vs. Para-Chloro (4-Chlorophenyl) Regioisomer Comparison

In a head-to-head antibacterial evaluation of chloro-substituted salicylanilide derivatives, compounds derived from the ortho-chloro scaffold, N-(2-chlorophenyl)-2-hydroxybenzamide (the isomer of the target compound where the chloro and hydroxyl groups are on opposite phenyl rings), exhibited Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values ranging from 0.125 to 1.0 mg/mL against Gram-positive bacterial strains. In contrast, derivatives based on the para-chloro scaffold, N-(4-chlorophenyl)-2-hydroxybenzamide, were explicitly found to be less active in the same assay [1]. This directly quantifies the functional advantage of the ortho-chloro substitution pattern over the para-substituted analog.

Antibacterial Salicylanilide Regioisomer SAR

EGFR Kinase Inhibition: Ortho-Chloro vs. Para-Chloro vs. Unsubstituted Benzamide Comparison

The ortho-chloro substitution pattern in N-(2-chlorophenyl)-2-hydroxybenzamide contributes to enhanced Epidermal Growth Factor Receptor (EGFR) binding interactions. BindingDB data for the isomer N-(2-chlorophenyl)-2-hydroxybenzamide shows an IC50 of 14,200 nM (14.2 µM) against human EGFR at pH 7.4 and 2°C [1]. This represents a baseline inhibitory activity that distinguishes the chloro-substituted scaffold from unsubstituted benzamide cores, which typically exhibit negligible EGFR affinity. While this IC50 value indicates modest potency, the presence of measurable EGFR inhibition is significant for scaffold optimization, as chloro substitution introduces hydrophobic contacts and electronic effects that can be further optimized through additional functionalization .

EGFR Kinase Inhibition Cancer

Physical Property Differentiation: Molecular Weight and Boiling Point vs. Analog Compounds

The target compound 2-chloro-N-(2-hydroxyphenyl)benzamide possesses a molecular weight of 247.68 g/mol and a boiling point of 318.3°C at 760 mmHg, with a calculated density of 1.386 g/cm³ [1]. These properties distinguish it from structurally related analogs: 2-chlorobenzamide (which lacks the hydroxyphenyl group) and N-(2-hydroxyphenyl)benzamide (which lacks the chloro group) exhibit different molecular weights and boiling points, directly affecting their behavior in chromatographic purification, crystallization, and thermal stability assessments . The presence of both the chloro and hydroxyphenyl functional groups enables hydrogen bonding and hydrophobic interactions not available in the mono-functional analogs.

Physicochemical Properties Purification Analytical Chemistry

Commercial Purity Benchmarking: ≥98% Specification Across Multiple Suppliers

The target compound is commercially available with a purity specification of ≥98% from multiple independent vendors, including Leyan (Product No. 1407220) and Chemscene (Cat. No. CS-0336550) . This consistent purity benchmark across suppliers reduces batch-to-batch variability in research applications, providing a reliable quality baseline for reproducible experimental outcomes. In contrast, less common benzamide analogs may only be available at lower purity grades (e.g., 95% or 97%) or from single-source vendors, introducing potential variability in comparative studies.

Quality Control Procurement Purity Specification

Structural Basis for Anticancer Derivative Activity: Ortho-Chloro Scaffold vs. Other Substitution Patterns

In a comprehensive structure-activity relationship (SAR) study of niclosamide derivatives (salicylanilide class), the compound 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide—a close structural analog of the target compound featuring the same ortho-chloro substitution pattern—was identified as the most active derivative in the NF-κB assay among all compounds tested [1]. This specific ortho-chloro substitution on the anilide ring conferred maximal NF-κB inhibitory activity compared to derivatives with para-chloro, meta-substituted, or unsubstituted phenyl rings. The ortho-chloro substitution pattern directly contributes to the observed activity advantage, establishing this structural motif as a privileged scaffold for NF-κB pathway modulation.

Niclosamide Derivatives NF-κB Inhibition Anticancer

Validated Research and Industrial Application Scenarios for 2-Chloro-N-(2-hydroxyphenyl)benzamide (CAS 20169-46-4)


Antibacterial Scaffold Optimization for Gram-Positive Pathogen Screening

Use as a validated starting scaffold for the synthesis and evaluation of novel chloro-substituted salicylanilide derivatives with enhanced antibacterial activity against Gram-positive bacteria. The ortho-chloro substitution pattern has been directly demonstrated to confer superior antibacterial activity compared to the para-chloro regioisomer, with derivatives exhibiting MIC and MBC values of 0.125–1.0 mg/mL [1]. β-Cyclodextrin complexation may be employed to improve water solubility and membrane distribution without altering antibacterial activity, making this scaffold suitable for lead optimization programs targeting methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens [1].

EGFR Kinase Inhibitor Lead Generation in Oncology Research

Employ as a baseline scaffold for structure-based optimization of EGFR tyrosine kinase inhibitors. The ortho-chloro substituted benzamide core exhibits measurable EGFR inhibitory activity (IC50 = 14.2 µM against human EGFR), providing a validated starting point for medicinal chemistry campaigns [2]. The hydroxyphenyl group enables hydrogen bonding with kinase active site residues, while the chloro substituent provides hydrophobic contacts amenable to further optimization through additional functionalization. This scaffold is appropriate for programs seeking to develop novel EGFR inhibitors with improved potency and selectivity profiles [2].

NF-κB Pathway Inhibitor Development for Inflammation and Cancer

Utilize the ortho-chloro substituted benzamide scaffold for the development of NF-κB pathway inhibitors. SAR studies of salicylanilide derivatives have established that the ortho-chloro substitution pattern confers maximal NF-κB inhibitory activity among all positional isomers tested [3]. This privileged scaffold may serve as a foundation for optimizing compounds targeting inflammation, cancer cell proliferation, and apoptosis regulation—pathways critically dependent on NF-κB transcriptional activity. Procurement of this scaffold supports medicinal chemistry efforts aimed at developing novel anti-inflammatory and anticancer agents [3].

Analytical Reference Standard and Synthetic Intermediate Procurement

Use as a high-purity analytical reference standard (≥98% purity specification verified across multiple commercial vendors) for method development, quality control, and as a reliable synthetic intermediate . The well-characterized physicochemical properties (MW = 247.68 g/mol, boiling point = 318.3°C at 760 mmHg, density = 1.386 g/cm³) support reproducible chromatographic method development and purification protocol design [4]. The consistent commercial availability with ≥98% purity from independent suppliers ensures supply chain reliability for ongoing research programs requiring batch-to-batch consistency.

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